3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 339015-66-6
VCID: VC4269146
InChI: InChI=1S/C15H11ClN2O2S/c1-21(19)13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3
SMILES: CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Molecular Formula: C15H11ClN2O2S
Molecular Weight: 318.78

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

CAS No.: 339015-66-6

Cat. No.: VC4269146

Molecular Formula: C15H11ClN2O2S

Molecular Weight: 318.78

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole - 339015-66-6

Specification

CAS No. 339015-66-6
Molecular Formula C15H11ClN2O2S
Molecular Weight 318.78
IUPAC Name 3-(4-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H11ClN2O2S/c1-21(19)13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Standard InChI Key BQUZSLPVXJROTR-UHFFFAOYSA-N
SMILES CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₅H₁₁ClN₂O₂S, with a molecular weight of 318.78 g/mol. Its IUPAC name is 3-(4-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole, and it adopts a planar heterocyclic structure stabilized by π-conjugation. Key physicochemical properties include:

PropertyValue
CAS No.339015-66-6
SMILESCS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
InChI KeyBQUZSLPVXJROTR-UHFFFAOYSA-N
SolubilityNot fully characterized

The sulfoxide group (-S(=O)-) introduces polarity, enhancing solubility in polar aprotic solvents, while the chlorophenyl moiety contributes to lipophilicity, influencing membrane permeability .

Structural Analysis

X-ray crystallography of analogous oxadiazoles reveals bond lengths of ~1.28 Å for N-O and ~1.33 Å for C-N within the oxadiazole ring, consistent with delocalized electron density . The dihedral angle between the oxadiazole core and the 2-(methylsulfinyl)phenyl group is approximately 45°, optimizing steric interactions while maintaining conjugation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Cyclocondensation: A nitrile oxide (generated in situ from 4-chlorobenzaldehyde oxime) reacts with 2-(methylsulfinyl)benzoyl chloride under microwave irradiation (80°C, 30 min) to form the oxadiazole ring .

  • Oxidation: The methylthio (-SMe) intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) to yield the sulfoxide derivative .

Yield: 65–72% after purification via column chromatography (hexane/ethyl acetate, 7:3) .

Analytical Characterization

  • FT-IR: Peaks at 1615 cm⁻¹ (C=N), 1150 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.63 (m, 4H, Ar-H), 3.12 (s, 3H, S(O)CH₃).

  • MS (ESI+): m/z 319.1 [M+H]⁺ .

Pharmacological Activities

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive):

StrainMIC (µg/mL)
Methicillin-resistant32
ATCC 2592316

The chlorophenyl group disrupts cell wall synthesis, while the sulfoxide enhances membrane penetration .

Structure-Activity Relationships (SAR)

Key substituent effects include:

  • 4-Chlorophenyl: Electron-withdrawing Cl improves binding to hydrophobic pockets (e.g., in GSK-3β) .

  • 2-(Methylsulfinyl)phenyl: Sulfoxide’s polarity and hydrogen-bonding capacity critical for kinase inhibition .

  • Oxadiazole core: Rigidity and π-stacking ability essential for intercalation into DNA (∆Tm = 4.2°C with CT-DNA) .

Analog Comparison:

DerivativeIC₅₀ (GSK-3β, µM)
Methylsulfonyl variant1.4
Methylthio variant18.9

Sulfoxide derivatives exhibit superior activity due to enhanced hydrogen bonding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator